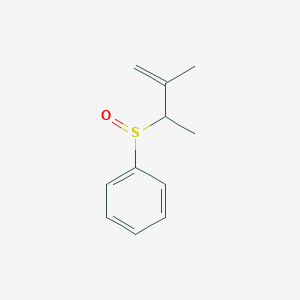
(3-Methylbut-3-ene-2-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbut-3-ene-2-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfinyl group and a 3-methylbut-3-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-ene-2-sulfinyl)benzene typically involves the reaction of benzene with 3-methylbut-3-ene-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-3-ene-2-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine), and sulfonating agents (e.g., sulfur trioxide).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methylbut-3-ene-2-sulfinyl)benzene has several applications
Properties
CAS No. |
62292-09-5 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-methylbut-3-en-2-ylsulfinylbenzene |
InChI |
InChI=1S/C11H14OS/c1-9(2)10(3)13(12)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI Key |
UUHDMSQAMPBCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















